REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6](=[O:7])(=[O:8])[N:11]2[CH2:12][CH2:13][N:14]([c:17]3[c:18]([CH3:25])[cH:19][c:20]([CH3:24])[cH:21][c:22]3[CH3:23])[CH2:15][CH2:16]2)[cH:9][cH:10]1.[NH4+:31].[OH-:32].[OH2:33].[S:26](=[O:27])(=[O:28])([OH:29])[OH:30]>>[NH:11]1[CH2:12][CH2:13][N:14]([c:17]2[c:18]([CH3:25])[cH:19][c:20]([CH3:24])[cH:21][c:22]2[CH3:23])[CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)N2CCN(c3c(C)cc(C)cc3C)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(N2CCNCC2)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |